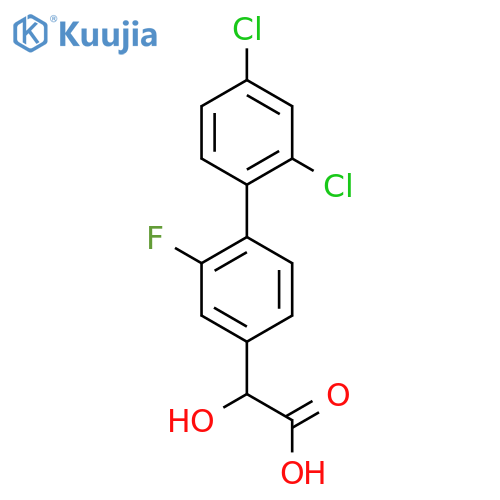

Cas no 1361801-98-0 (Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid)

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid

-

- インチ: 1S/C14H9Cl2FO3/c15-8-2-4-9(11(16)6-8)10-3-1-7(5-12(10)17)13(18)14(19)20/h1-6,13,18H,(H,19,20)

- InChIKey: REXHIUGBHBBMNN-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=CC=1C1C=CC(=CC=1F)C(C(=O)O)O)Cl

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 20

- 回転可能化学結合数: 3

- 複雑さ: 355

- トポロジー分子極性表面積: 57.5

- XLogP3: 3.8

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005322-500mg |

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid |

1361801-98-0 | 97% | 500mg |

806.85 USD | 2021-07-05 | |

| Alichem | A011005322-1g |

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid |

1361801-98-0 | 97% | 1g |

1,519.80 USD | 2021-07-05 | |

| Alichem | A011005322-250mg |

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid |

1361801-98-0 | 97% | 250mg |

504.00 USD | 2021-07-05 |

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

2. Back matter

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acidに関する追加情報

Introduction to Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic Acid (CAS No. 1361801-98-0)

Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid, identified by its CAS number 1361801-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of biphenyl derivatives, which are widely studied for their diverse biological activities and potential applications in drug development.

The molecular structure of Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid features a biphenyl core substituted with hydroxyl, dichloro, and fluoro groups at specific positions. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups on the biphenyl ring enhances its interaction with biological targets, thereby increasing its potential as a pharmacophore.

In recent years, there has been growing interest in biphenyl derivatives due to their role as key intermediates in the synthesis of various therapeutic agents. The compound Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid has been explored in several research studies for its potential applications in the development of novel drugs targeting various diseases. Its structural features make it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The hydroxyl group provides a site for further functionalization, allowing researchers to tailor its properties for specific applications. Additionally, the dichloro and fluoro substituents enhance its lipophilicity and metabolic stability, which are crucial factors in drug design. These characteristics make Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid an attractive building block for synthesizing more complex molecules with enhanced pharmacological activity.

The synthesis of Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These methods highlight the compound's importance in modern synthetic chemistry and underscore the expertise required to produce it on an industrial scale.

Recent studies have demonstrated the potential of biphenyl derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, modifications of the biphenyl core have led to the discovery of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The research on Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is contributing to this growing body of evidence by exploring its interactions with biological targets and evaluating its efficacy in preclinical models.

The agrochemical sector has also shown interest in biphenyl derivatives due to their potential as pesticides and herbicides. The structural motifs present in compounds like Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid can confer desirable properties such as broad-spectrum activity and environmental stability. This dual application potential underscores the versatility of biphenyl-based compounds and highlights their importance beyond pharmaceuticals.

In conclusion, Hydroxy-(2'',4''-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid (CAS No. 1361801-98-0) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its unique molecular structure, combined with its reactivity and functionalization possibilities, makes it a valuable asset in drug discovery and agricultural science. As research continues to uncover new applications for biphenyl derivatives, compounds like this one will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and developing innovative solutions for global challenges.

1361801-98-0 (Hydroxy-(2',4'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid) Related Products

- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)

- 2253-38-5(Methyl fluoroisobutyrate)

- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)

- 1261880-21-0(2-Chloro-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

- 32823-06-6(Aluminum Metaphosphate)